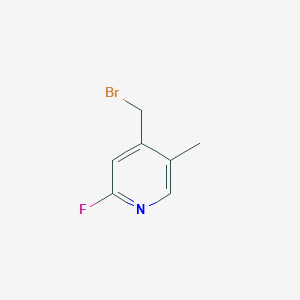![molecular formula C5H3BrN4O2 B12958927 7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12958927.png)
7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrazolo-triazines. This compound is characterized by its unique structure, which includes a bromine atom attached to the pyrazolo ring and a triazine ring fused to it. The presence of these rings imparts significant chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromopyrazole with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo-triazines, which can exhibit different chemical and biological properties .
Scientific Research Applications
7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-b][1,2,4,5]tetrazine
Uniqueness
7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its specific bromine substitution and the fusion of pyrazolo and triazine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H3BrN4O2 |
|---|---|
Molecular Weight |
231.01 g/mol |
IUPAC Name |
7-bromo-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C5H3BrN4O2/c6-2-1-3-7-4(11)8-5(12)10(3)9-2/h1H,(H2,7,8,11,12) |
InChI Key |
CSHRSKOOKQVEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2NC(=O)NC(=O)N2N=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
![4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid](/img/structure/B12958848.png)
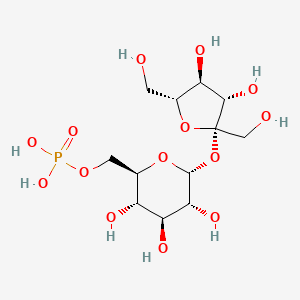
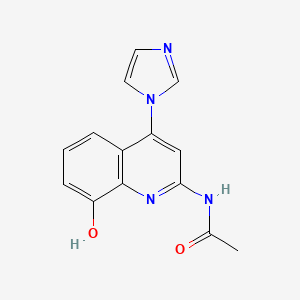


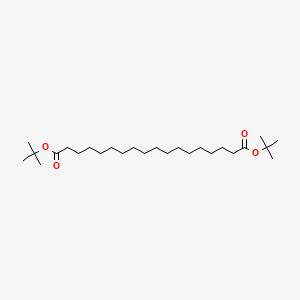


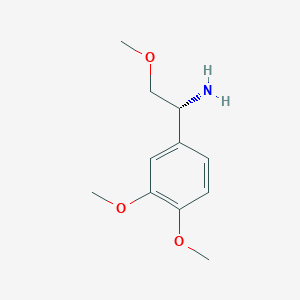
![1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12958899.png)


